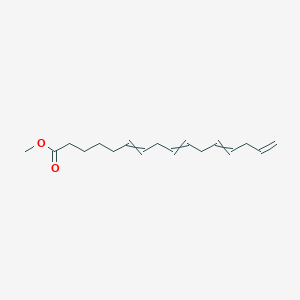
2-Benzyl-3-cyanopropanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Carboxypeptidase A
2-Benzyl-3-cyanopropanoic acid and its derivatives have been studied for their inhibitory action on carboxypeptidase A, an enzyme involved in protein digestion. For instance, DL-2-Benzyl-3-formylpropanoic acid acts as a competitive inhibitor of this enzyme (Galardy & Kortylewicz, 1984). Such studies provide valuable insights into enzyme mechanisms and potential therapeutic applications.
Role in Liquid Crystal Phase Formation
Research has shown that certain derivatives of 2-Benzyl-3-cyanopropanoic acid can form liquid crystal phases, which are useful in material science and display technology. For example, polymerizable benzoic acid derivatives complexed with dipyridyl compounds exhibited a smectic A liquid crystal phase (Kishikawa, Hirai, & Kohmoto, 2008).
Applications in Synthesis
This compound and its analogs have been utilized in the synthesis of various chemical compounds. For instance, 2-Mercapto-3-arylpropanoic acids have been synthesized using various pathways, indicating the versatility of 2-Benzyl-3-cyanopropanoic acid in chemical synthesis (Pokhodylo, Matiychuk, & Obushak, 2012).
Catalytic Transfer Hydrogenation
Studies have shown the effectiveness of 2-Benzyl-3-cyanopropanoic acid derivatives in catalytic transfer hydrogenation reactions. Such reactions are significant in organic chemistry and industrial processes, offering a route to hydrogenate organic compounds (Rao & Perlin, 1983).
Mechanism-Based Inactivation of Enzymes
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a derivative, has been studied as a mechanism-based inactivator for zinc protease carboxypeptidase A. This kind of research contributes to the development of enzyme inhibitors which have therapeutic applications (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 2-benzyl-3-iodopropanoic acid have been reported to interact with carboxypeptidase a1 . Carboxypeptidase A1 is an enzyme involved in the hydrolysis of the C-terminal amino acid residues in proteins and peptides .
Mode of Action
It is known that cyanopropanoic acid derivatives can act as electrophiles for covalent attack by active-site cysteine residues in certain enzymes . This suggests that 2-Benzyl-3-cyanopropanoic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in peptide synthesis , suggesting that 2-Benzyl-3-cyanopropanoic acid might also influence peptide-related biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given its potential role in peptide synthesis , it might influence protein function and cellular processes.
Eigenschaften
IUPAC Name |
2-benzyl-3-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCHYSULDWZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-cyanopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
amine](/img/structure/B3170132.png)



![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)


![1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol](/img/structure/B3170181.png)
![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)
